Benzaldehyde--pyrimidine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde–pyrimidine (1/1) is a compound formed by the combination of benzaldehyde and pyrimidine in a 1:1 ratio Benzaldehyde is an aromatic aldehyde with the formula C₆H₅CHO, known for its almond-like odor Pyrimidine is an aromatic heterocyclic organic compound with the formula C₄H₄N₂, and it is a fundamental structure in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde–pyrimidine (1/1) can be achieved through the Biginelli reaction, which involves the condensation of benzaldehyde, ethyl acetoacetate, and urea. This reaction typically requires acidic conditions and can be catalyzed by various acids, including Lewis acids and Brønsted acids . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of benzaldehyde–pyrimidine (1/1) often involves the use of green chemistry principles to enhance efficiency and reduce environmental impact. One such method includes the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which allows for solvent-free conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The aldehyde group in benzaldehyde can be oxidized to form benzoic acid.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The aromatic ring in benzaldehyde can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include benzoic acid from oxidation, dihydropyrimidine derivatives from reduction, and substituted benzaldehyde derivatives from substitution reactions .
Scientific Research Applications
Benzaldehyde–pyrimidine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzaldehyde–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes or receptors, leading to various physiological effects. For example, pyrimidine derivatives are known to inhibit kinases and other enzymes involved in cell signaling pathways, which can result in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzaldehyde–pyrimidine (1/1) include other pyrimidine derivatives such as:
Dihydropyrimidinones: Formed through the Biginelli reaction and known for their biological activity.
Pyrimidine-based drugs: Used in various therapeutic applications, including antiviral and anticancer treatments.
Uniqueness
Benzaldehyde–pyrimidine (1/1) is unique due to its specific combination of benzaldehyde and pyrimidine, which imparts distinct chemical and biological properties.
Properties
CAS No. |
835653-05-9 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
benzaldehyde;pyrimidine |
InChI |
InChI=1S/C7H6O.C4H4N2/c8-6-7-4-2-1-3-5-7;1-2-5-4-6-3-1/h1-6H;1-4H |
InChI Key |
LWGWZOZRIXRECK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=O.C1=CN=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.